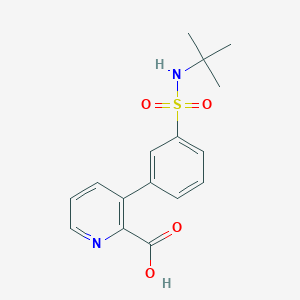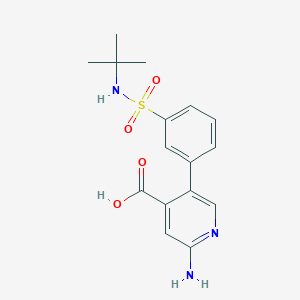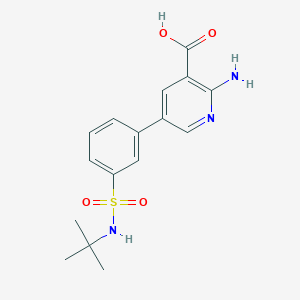
4-(4-t-Butylsulfamoylphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-t-Butylsulfamoylphenyl)picolinic acid (4-tBSPA) is an organic compound that is used in a variety of scientific experiments and research. It is a white crystalline solid that is soluble in water and ethanol. 4-tBSPA is often used as a reagent in the synthesis of other compounds, and it is also used to study the biochemical and physiological effects of certain compounds. In
Wissenschaftliche Forschungsanwendungen
4-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% is used in a variety of scientific experiments and research. It is used as a reagent in the synthesis of other compounds, and it is also used to study the biochemical and physiological effects of certain compounds. 4-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% has been used in studies of enzyme kinetics, drug metabolism, and the action of hormones. It has also been used in studies of the effects of certain drugs on the nervous system.
Wirkmechanismus
4-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% is an inhibitor of certain enzymes, such as cytochrome P450 and carboxylesterase. It is thought to act by binding to the active site of the enzyme, thus preventing the enzyme from catalyzing the reaction. 4-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% also binds to other proteins, such as receptors, and can affect the activity of these proteins.
Biochemical and Physiological Effects
4-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and carboxylesterase. It has also been shown to inhibit the activity of certain receptors, such as the serotonin receptor. 4-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% has also been shown to increase the activity of certain enzymes, such as thymidylate synthase. In addition, 4-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% has been shown to have anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% in laboratory experiments is that it is relatively non-toxic and has few side effects. It is also relatively stable and can be stored for long periods of time. However, 4-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% can be expensive and difficult to obtain, and it is not always suitable for use in all experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 4-(4-t-Butylsulfamoylphenyl)picolinic acid, 95%. One area of research is to further explore the biochemical and physiological effects of 4-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% on various enzymes and receptors. Another area of research is to develop more efficient synthesis methods for 4-(4-t-Butylsulfamoylphenyl)picolinic acid, 95%. Additionally, further research could be conducted to explore the potential therapeutic applications of 4-(4-t-Butylsulfamoylphenyl)picolinic acid, 95%, such as its potential use in cancer therapy. Finally, further research could be conducted to explore the potential toxic effects of 4-(4-t-Butylsulfamoylphenyl)picolinic acid, 95%.
Synthesemethoden
4-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% can be synthesized by reacting 4-t-butylsulfamoylphenol with picolinic acid in aqueous solution. The reaction is carried out at a temperature of 80-90°C for 4-5 hours. The reaction is then cooled to room temperature, and the product is filtered and washed with water. The product is then dried and recrystallized to obtain a pure sample of 4-(4-t-Butylsulfamoylphenyl)picolinic acid, 95%.
Eigenschaften
IUPAC Name |
4-[4-(tert-butylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)13-6-4-11(5-7-13)12-8-9-17-14(10-12)15(19)20/h4-10,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYPENOVPMCCGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395349.png)









